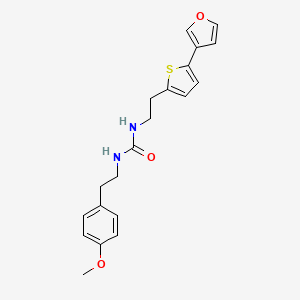

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea, also known as FTY720 or fingolimod, is a synthetic drug that has been used for the treatment of multiple sclerosis. It is a sphingosine-1-phosphate receptor modulator that regulates the immune system by preventing the egress of lymphocytes from lymph nodes. The drug has been approved by the FDA for the treatment of relapsing-remitting multiple sclerosis.

Scientific Research Applications

Synthesis of Novel Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) explored the synthesis of novel compounds, including the utilization of furan and thiophene derivatives. This research demonstrates the potential of furan and thiophene derivatives in creating diverse chemical structures, which could have implications for pharmaceuticals and material science (Abdelrazek et al., 2010).

Photoinduced Direct Oxidative Annulation : Zhang et al. (2017) conducted a study on photoinduced direct oxidative annulation using furan and thiophene derivatives. This method provides a new route for the synthesis of polyheterocyclic compounds, which could be significant in the development of new materials and pharmaceuticals (Zhang et al., 2017).

Synthesis of Geminally Activated Nitro Dienes : Baichurin et al. (2019) worked on the synthesis of geminally activated nitro dienes using furan and thiophene derivatives. Their research contributes to the understanding of the chemical behavior of these compounds, which could be beneficial in synthetic organic chemistry (Baichurin et al., 2019).

Synthesis of Expanded Calix[n]pyrroles and Their Analogues : Nagarajan et al. (2001) synthesized meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans and thiophenes. This research might have applications in creating new molecular structures with potential uses in nanotechnology and molecular electronics (Nagarajan et al., 2001).

Ethynylation of Pyrroles with Furan and Thiophene Derivatives : Sobenina et al. (2014) studied the ethynylation of pyrroles with furan and thiophene derivatives. This research offers insights into the reactivity of these heterocycles, which is essential for developing new synthetic strategies in organic chemistry (Sobenina et al., 2014).

Organosilicon Synthesis of Isocyanates : Lebedev et al. (2006) presented a method for synthesizing isocyanates of the furan and thiophene series. This method could be pivotal in producing various isocyanate derivatives, which are crucial in polymer science and pharmaceuticals (Lebedev et al., 2006).

properties

IUPAC Name |

1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-17-4-2-15(3-5-17)8-11-21-20(23)22-12-9-18-6-7-19(26-18)16-10-13-25-14-16/h2-7,10,13-14H,8-9,11-12H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYMSBFTGFYTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2629866.png)

![N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2629867.png)

![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)

![(1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B2629878.png)

![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2629887.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)